molecular formula C18H12Cl2N2O3S2 B215247 N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide

N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide

Cat. No. B215247
M. Wt: 439.3 g/mol
InChI Key: CGROFSOGOOAXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide, also known as CBPS, is a chemical compound that has gained significant attention in the scientific research community. It is a sulfonamide derivative that has been synthesized and studied for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide is not fully understood, but it is believed to inhibit various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent cancer cells from invading surrounding tissues and metastasizing to other organs.
Biochemical and Physiological Effects
N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has also been shown to have antiviral activity against various viruses, including HIV and influenza.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide research. One potential direction is to further investigate its antitumor activity and potential as a cancer therapy. Another direction is to explore its anti-inflammatory and antiviral properties. Additionally, there is a need for further studies to determine the optimal dosage and administration of N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide for therapeutic use.
Conclusion
In conclusion, N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide is a promising compound that has gained significant attention in the scientific research community. It has been shown to have antitumor, anti-inflammatory, and antiviral activities, and its potential as a cancer therapy is of particular interest. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 4-chlorothiophenol, followed by the reaction of the resulting intermediate with 3-aminopyridine-2-sulfonamide. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential pharmacological properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

Product Name

N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide

Molecular Formula

C18H12Cl2N2O3S2

Molecular Weight

439.3 g/mol

IUPAC Name

4-chloro-N-[4-(4-chlorophenyl)sulfanylpyridin-3-yl]sulfonylbenzamide

InChI

InChI=1S/C18H12Cl2N2O3S2/c19-13-3-1-12(2-4-13)18(23)22-27(24,25)17-11-21-10-9-16(17)26-15-7-5-14(20)6-8-15/h1-11H,(H,22,23)

InChI Key

CGROFSOGOOAXJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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